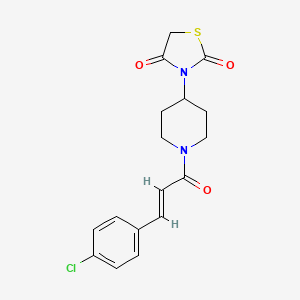
(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as CP-609,754, is a small molecule inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a protein responsible for the reuptake of glycine, an important neurotransmitter in the central nervous system. CP-609,754 has been shown to have potential therapeutic applications in the treatment of schizophrenia and other neurologic disorders.
Scientific Research Applications
Antimicrobial Activity
A significant area of research for thiazolidine-2,4-dione derivatives is their antimicrobial activity. For instance, Prakash et al. (2011) synthesized a series of thiazolidine-2,4-dione compounds demonstrating substantial antibacterial activity against gram-positive bacteria and notable antifungal activity (Prakash et al., 2011). Similarly, Jat et al. (2006) and Derkach et al. (2016) synthesized derivatives of thiazolidine-2,4-dione with demonstrated antimicrobial properties, including activity against various bacterial and fungal strains (Jat et al., 2006; Derkach et al., 2016).
Anticancer Activity
Thiazolidine-2,4-dione derivatives are also explored for their potential in cancer treatment. Kumar and Sharma (2022) reported the synthesis of indole derivatives showing anticancer activity (Kumar & Sharma, 2022). In addition, a study by Chagas et al. (2017) demonstrated that certain thiazolidine-2,4-dione compounds exhibited cytotoxic activity and selectivity, indicating their potential as antitumor agents (Chagas et al., 2017).
Anti-inflammatory Properties
The synthesis of thiazolidine-2,4-dione derivatives has also been linked to anti-inflammatory properties. Ma et al. (2011) synthesized compounds based on thiazolidine-2,4-dione that inhibited the production of nitric oxide and other inflammatory mediators, showing potential for treating inflammatory diseases (Ma et al., 2011).
Antidiabetic Agents
Kadium et al. (2022) focused on synthesizing novel thiazolidine-2,4-dione derivatives as antidiabetic agents, highlighting the compound's ability to reduce blood glucose levels (Kadium et al., 2022).
properties
IUPAC Name |
3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-4-1-12(2-5-13)3-6-15(21)19-9-7-14(8-10-19)20-16(22)11-24-17(20)23/h1-6,14H,7-11H2/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSVUXWVTBDINF-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2356402.png)
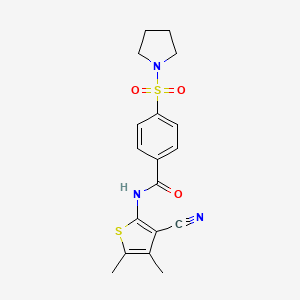
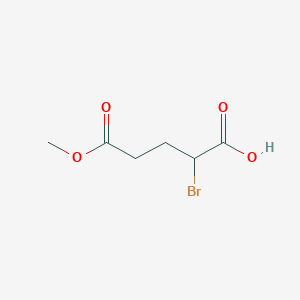
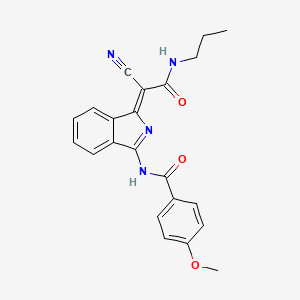
![1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356409.png)

![3-Tert-butyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356416.png)
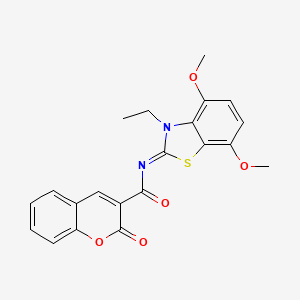
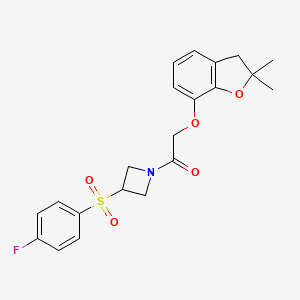
![2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2356420.png)
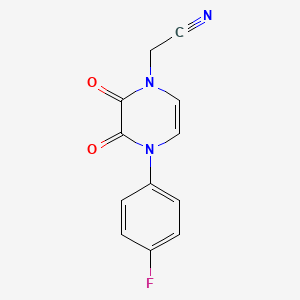
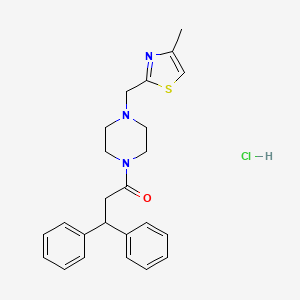
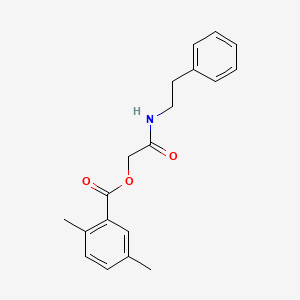
![3-(3-Methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2356425.png)